2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-11-7-4-6-10(15(11)22-2)16(20)19-17-18-14-12(23-3)8-5-9-13(14)24-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGQGCQQDJCBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzamide Core: The benzamide core can be introduced by reacting the thiazole derivative with 2,3-dimethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Methylthio Substitution: The methylthio group can be introduced by treating the intermediate with methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide exhibit notable antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria as well as fungi. A specific study evaluated various thiazole derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus, demonstrating promising results at low concentrations .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. A study on thiazole derivatives indicated their effectiveness against human breast adenocarcinoma cell lines (MCF7), highlighting the importance of molecular structure in determining biological activity . The incorporation of benzothiazole moieties has been linked to enhanced antiproliferative effects, making it a candidate for further exploration in cancer therapy.
Case Study 1: Antibacterial Efficacy
In a study published in the International Journal of Scientific Research, various benzothiazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth at concentrations as low as 1 µg/mL . This underscores the potential application of this compound in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
A molecular modeling study assessed the binding affinity of benzothiazole derivatives to cancer cell receptors. The findings suggested that modifications to the benzothiazole structure could enhance anticancer activity, providing a rationale for further development of compounds like this compound as potential anticancer drugs .
Summary Table of Biological Activities
| Activity Type | Tested Organisms/Cell Lines | Methodology | Results |
|---|---|---|---|
| Antibacterial | Escherichia coli, Staphylococcus aureus | Cup plate method | Significant inhibition at 1 µg/mL |
| Antifungal | Aspergillus niger, Aspergillus oryzae | Cup plate method | Effective antifungal activity observed |
| Anticancer | MCF7 breast cancer cell line | Sulforhodamine B assay | High cytotoxicity with certain derivatives |
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The methylthio group in the target compound distinguishes it from analogs with methoxy, halophenyl, or triazole substituents. For example:
- 3,4-Dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2-ylidene)benzamide () replaces the methylthio group with a methoxy and methyl groups, increasing polarity but reducing lipophilicity.
- N-(Benzo[d]thiazol-2-yl)-4-((4-ethylpiperazine-1-yl)methyl)benzamide () incorporates a piperazine moiety, enhancing solubility and hydrogen-bonding capacity compared to the methylthio group.
Table 1: Substituent Impact on Key Properties
The methylthio group’s electron-donating sulfur atom may enhance metabolic stability and membrane permeability compared to polar groups like methoxy or halogens .
Spectral and Structural Analysis
- IR Spectroscopy : The methylthio group’s C-S stretch appears near 650–700 cm⁻¹, distinct from the C=O stretch (~1660 cm⁻¹) in benzamide derivatives ().
- NMR : The methylthio group’s protons resonate at δ 2.1–2.5 ppm (¹H-NMR), while methoxy groups appear at δ 3.8–4.0 ppm. Aromatic protons in the 2,3-dimethoxybenzamide moiety show splitting patterns reflecting adjacent substituents .
- X-ray Crystallography : Analogous compounds (e.g., ) reveal planar benzothiazole and benzamide moieties, with dihedral angles influenced by substituent bulk .
Key Research Findings and Implications
Substituent Positioning : The 4-methylthio group in the target compound may optimize enzyme binding via hydrophobic interactions, as seen in piperazine-containing analogs ().
Synthetic Flexibility : Modular synthesis (e.g., click chemistry in ) allows rapid diversification for structure-activity relationship (SAR) studies.
Unanswered Questions : The target compound’s specific biological targets, toxicity profile, and metabolic fate require further investigation.
Biological Activity
2,3-Dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound include a benzamide core, a thiazole ring, and methoxy and methylthio substituents, which may contribute to its diverse biological effects.
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that modifications to the benzothiazole nucleus can enhance anticancer properties by increasing specificity towards cancer cell receptors .
Case Studies
- In Vitro Studies : A study involving several benzothiazole derivatives reported that compounds similar to this compound significantly inhibited the growth of A431, A549, and H1299 cancer cells. The active compounds not only reduced cell proliferation but also induced apoptosis and cell cycle arrest at various concentrations .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the modulation of key signaling pathways associated with cell survival and proliferation. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, which are often upregulated in cancerous conditions .
Anti-inflammatory Effects
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models. The anti-inflammatory activity is believed to be linked to their ability to inhibit specific enzymes involved in inflammatory processes .
Antimicrobial Activity
The presence of the thiazole moiety in this compound suggests potential antimicrobial properties. Studies have indicated that benzothiazole compounds can exhibit antibacterial and antifungal activities against a range of pathogens. For instance, some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. The unique combination of methoxy groups and a methylthio-substituted thiazole ring in this compound may confer distinct chemical properties compared to other similar compounds.
| Compound Name | Key Differences |
|---|---|
| 2,3-Dimethoxy-N-(benzo[d]thiazol-2-yl)benzamide | Lacks the methylthio group |
| 2,3-Dimethoxy-N-(4-(methylthio)phenyl)benzamide | Lacks the thiazole ring |
| 2,3-Dimethoxy-N-(4-(methylthio)benzo[d]oxazol-2-yl)benzamide | Contains an oxazole ring instead of a thiazole ring |
The variations in substituents can significantly impact the biological efficacy and selectivity of these compounds against specific targets.
Q & A
Q. What synthetic strategies are optimal for preparing 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a substituted benzothiazole amine with a dimethoxybenzoyl chloride derivative. A standard method includes reacting 4-(methylthio)benzo[d]thiazol-2-amine with 2,3-dimethoxybenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under reflux, followed by purification via column chromatography . Optimization may require adjusting stoichiometry, solvent choice (e.g., pyridine for acid scavenging), and temperature to improve yield. For example, highlights the use of pyridine for amide bond formation, achieving high purity after recrystallization.
Q. What spectroscopic and analytical methods are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions on the benzothiazole and benzamide moieties. For instance, methoxy groups (δ ~3.8–4.0 ppm) and methylthio groups (δ ~2.5 ppm) exhibit distinct shifts .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₇H₁₅N₂O₃S₂: calc. 367.05) and fragmentation patterns .
- Elemental Analysis : Ensures purity by matching calculated vs. experimental C, H, N, S content .
Q. What initial biological screening assays are relevant for evaluating its bioactivity?
Primary assays depend on structural analogs:
- Antimicrobial Activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria (cf. , where thieno analogs showed activity) .
- Enzyme Inhibition : Target enzymes like cyclooxygenase (COX) or kinases, using fluorometric or colorimetric substrates (e.g., ’s anti-inflammatory studies) .
- Cytotoxicity : MTT assays on cancer cell lines to assess therapeutic potential .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict electronic properties and target interactions?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies, electrostatic potential surfaces, and charge distribution to predict reactivity (e.g., ’s functional for thermochemical accuracy) .
- Molecular Docking : Simulates binding to targets (e.g., COX-2 or dopamine receptors) using software like AutoDock. demonstrates how triazole-linked benzothiazoles adopt specific binding poses in active sites .
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
- Substituent Variation : Modify the methylthio group (e.g., replace with sulfoxide/sulfone) or methoxy positions to alter electron density and steric effects. shows morpholino/piperidine substitutions improving anti-inflammatory activity .
- Bioisosteric Replacement : Replace the benzothiazole core with thieno[2,3-d]pyrimidine (cf. ) or isothiazole () to modulate selectivity .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., amide carbonyl) using QSAR models .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Assay Standardization : Control variables like cell passage number, solvent (DMSO concentration), and incubation time .
- Metabolic Stability Tests : Use liver microsomes to assess if differences arise from compound degradation .
- Target Profiling : Screen against a broader panel of receptors/enzymes to identify off-target effects (e.g., ’s multitarget ligands) .
- Data Normalization : Express results relative to positive controls (e.g., ibuprofen for COX-2 inhibition) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
